Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a pyridazinone ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{3-[(2-methylphenyl)carbamoyl]-4-oxo-1,4-dihydropyridazin-1-yl}benzoate: Similar structure but with a different substituent on the pyridazinone ring.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a pyrimidine ring instead of a pyridazinone ring.
Uniqueness
Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
methyl 4-[(4-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15N3O4/c1-26-19(25)13-7-9-14(10-8-13)20-18(24)17-16(23)11-12-22(21-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,24) |
InChI Key |
UCPLWEMSUPYHCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.